2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-nitrobenzoate
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Overview
Description
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties This compound features a nitro group attached to an isoindoline ring, which is further connected to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of isoindoline derivatives followed by esterification with 4-nitrobenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives .
Scientific Research Applications
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
- 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid)amino)benzoate
- 3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate
Uniqueness
The presence of both nitro and ester functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H11N3O8 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H11N3O8/c21-15-12-2-1-3-13(20(26)27)14(12)16(22)18(15)8-9-28-17(23)10-4-6-11(7-5-10)19(24)25/h1-7H,8-9H2 |
InChI Key |
HVSYOOYKNVJQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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